molecular formula C16H21NO4S2 B2711613 2-hydroxy-S-(4-methoxy-2-methylphenyl)-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097921-44-1

2-hydroxy-S-(4-methoxy-2-methylphenyl)-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

Cat. No. B2711613
CAS RN: 2097921-44-1
M. Wt: 355.47
InChI Key: GIGUCCPCFJFJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-S-(4-methoxy-2-methylphenyl)-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research has shown that sulfonated poly(arylene ether sulfone)s exhibit promising characteristics for use as proton exchange membranes (PEMs) in fuel cells. A study by Kim, Robertson, and Guiver (2008) outlined the synthesis of a new sulfonated side-chain grafting unit, intended for copolymerization with poly(arylene ether sulfone) to enhance proton and methanol transport capabilities. This development is crucial for the efficiency and durability of fuel cells, offering a pathway to renewable energy technologies. The comb-shaped sulfonated polymers derived from this process demonstrated high proton conductivity, suggesting their suitability as PEM materials (Kim, Robertson, & Guiver, 2008).

Polymer Modification and Surface Active Agents

The synthesis and functionalization of sulfonamide derivatives have been explored for their antimicrobial properties and potential in modifying polymer surfaces. Fadda, El-Mekawy, and AbdelAal (2016) investigated the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating their antimicrobial activity. This research indicates the potential of sulfonamide derivatives in developing antimicrobial surfaces, which could have wide-ranging applications in healthcare and material sciences (Fadda, El-Mekawy, & AbdelAal, 2016).

Advanced Synthetic Techniques

Crich and Smith (2000) detailed a method for generating glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride. This technique is significant for the field of organic synthesis, providing a new avenue for the formation of glycosidic bonds. Such methodologies are fundamental in the synthesis of complex molecules for pharmaceuticals and material science (Crich & Smith, 2000).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-12-8-14(21-3)4-5-15(12)23(19,20)17-11-16(2,18)9-13-6-7-22-10-13/h4-8,10,17-18H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGUCCPCFJFJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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